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Hmt1 protein, Methanobacterium - 149147-62-6

Hmt1 protein, Methanobacterium

Catalog Number: EVT-1519890
CAS Number: 149147-62-6
Molecular Formula: C9H12O2
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Hmt1 protein, derived from Methanobacterium thermoautotrophicum (also known as Methanothermobacter thermautotrophicus Delta H), is a histone-like protein that plays a crucial role in the organization and compaction of DNA within archaeal cells. This protein is part of a larger family of histone-related proteins that are essential for various cellular processes, including DNA replication and repair. The characterization of Hmt1 has provided insights into the evolutionary adaptations of extremophiles, particularly those thriving in high-temperature environments.

Source and Classification

Methanobacterium thermoautotrophicum is an anaerobic, Gram-negative archaeon isolated from sewage sludge. It belongs to the domain Archaea and is classified under the phylum Euryarchaeota. The organism is known for its ability to utilize carbon dioxide and hydrogen to produce methane, making it a significant player in biogeochemical cycles, particularly in anaerobic environments .

Taxonomic Classification

  • Domain: Archaea
  • Phylum: Euryarchaeota
  • Class: Methanobacteria
  • Order: Methanobacteriales
  • Family: Methanobacteriaceae
  • Genus: Methanothermobacter
  • Species: Methanothermobacter thermautotrophicus Delta H
Synthesis Analysis

The synthesis of Hmt1 involves the transcription of the hmtA gene, which encodes the protein. The protein can be expressed in Escherichia coli, facilitating its study and characterization. The purification process typically involves affinity chromatography techniques that exploit the unique properties of Hmt1 to isolate it from other cellular components.

Methods and Technical Details

  1. Gene Cloning: The hmtA gene is cloned into a suitable vector for expression in Escherichia coli.
  2. Protein Expression: Induction of protein expression is achieved using specific conditions that promote the expression of the cloned gene.
  3. Purification: Following expression, Hmt1 is purified using techniques such as:
    • Affinity chromatography
    • Gel filtration chromatography
Molecular Structure Analysis

Hmt1 is composed of 68 amino acid residues with a calculated molecular mass of approximately 7,275 Da. Its structure has been analyzed using various techniques, including circular dichroism spectroscopy and nuclear magnetic resonance spectroscopy.

Structure Data

  • Amino Acid Length: 68 residues
  • Molecular Mass: 7,275 Da
  • Structural Features:
    • Contains conserved motifs characteristic of histone proteins.
    • Exhibits a compact structure conducive to DNA binding.
Chemical Reactions Analysis

Hmt1 interacts with DNA through non-covalent binding mechanisms, influencing DNA topology. It has been shown to compact linear DNA molecules and induce supercoiling under varying conditions.

Reactions and Technical Details

  • Binding Assays: Electrophoretic mobility shift assays demonstrate that Hmt1 can compact DNA at low protein-to-DNA ratios.
  • Supercoiling Effects:
    • At ratios below 0.2:1 (Hmt1/DNA), negative supercoiling occurs.
    • At ratios above 0.2:1, positive supercoiling is introduced into relaxed circular DNA.
Mechanism of Action

Hmt1 functions by binding to DNA and altering its topology, which is crucial for processes such as transcription and replication in archaeal cells. The protein's ability to introduce supercoils facilitates the packing of DNA within the confined space of the cell.

Process and Data

  • DNA Compaction: Hmt1 binds to specific sequences or structures within DNA, leading to compaction.
  • Supercoiling Mechanism: The transition between negative and positive supercoiling affects how DNA is accessed by other proteins involved in replication and transcription.
Physical and Chemical Properties Analysis

Hmt1 exhibits several notable physical and chemical properties relevant to its function:

Physical Properties

  • Solubility: Soluble in aqueous buffers commonly used for protein studies.
  • Thermostability: Stable at elevated temperatures, reflecting its adaptation to extreme environments.

Chemical Properties

  • pH Stability Range: Functional over a broad pH range typical for archaeal proteins.
  • Ionic Strength Tolerance: Retains activity under varying ionic conditions, indicative of robust structural integrity.
Applications

The study of Hmt1 has significant implications for various scientific fields:

  • Molecular Biology: Understanding DNA-protein interactions enhances knowledge about gene regulation mechanisms in extremophiles.
  • Biotechnology: Potential applications in bioremediation processes utilizing methanogens for waste treatment.
  • Evolutionary Biology: Insights into the evolution of histone-like proteins across different domains of life can inform studies on cellular complexity and adaptation.

The exploration of Hmt1 from Methanobacterium thermoautotrophicum not only sheds light on fundamental biological processes but also opens avenues for innovative applications in biotechnology and environmental science.

Properties

CAS Number

149147-62-6

Product Name

Hmt1 protein, Methanobacterium

Molecular Formula

C9H12O2

Synonyms

Hmt1 protein, Methanobacterium

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